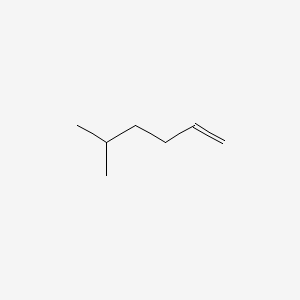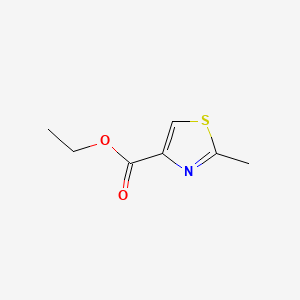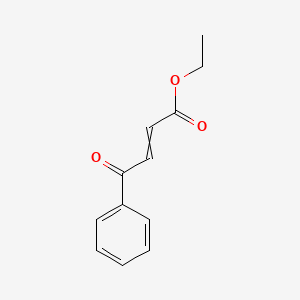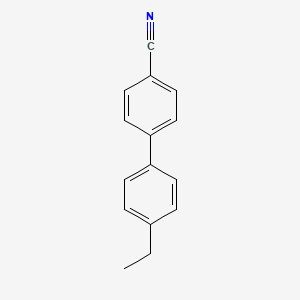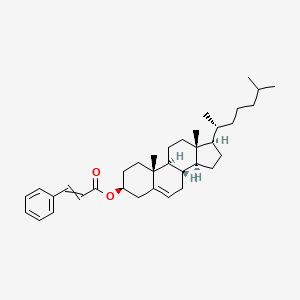![molecular formula C15H14O5 B1630492 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 54087-32-0](/img/structure/B1630492.png)
2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
Vue d'ensemble
Description
The compound “2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one” is a chemical compound . It is also known as dehydromarmesin .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The molecular formula is C15H14O5 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 274.27 g/mol . The molecular formula is C15H14O5 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methods : A significant area of research on 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one involves the development of synthetic methods. For example, a study by Hua, Li, and Liang (2009) proposed a simple synthesis method starting from phloroglucinol and ethyl propiolate, involving steps like etherification, iodination, Pechmann condensation, and others. This synthesis route is notable for its mild conditions and relatively simple post-processing (Qian Hua, Li Da-bin, & W. Liang, 2009).
Structural Characterization : The structural analysis of compounds like methoxyrutaretin, which shares a similar structure with the subject compound, has been studied. Bauri et al. (2006) analyzed the crystal structure of methoxyrutaretin, highlighting the significance of intermolecular hydrogen-bond interactions (A. Bauri, S. Foro, H. Lindner, & S. K. Nayak, 2006).
Biological Properties and Applications
Bioactive Properties : Research into furanocoumarins, which include compounds structurally similar to this compound, often focuses on their wide range of biological properties. Studies have explored their potential applications in various fields, including pharmacology and material science.
Photodegradation Studies : The study of photodegradation of natural substances like Visnagin, which has a related structure, provides insights into the chemical behavior of these compounds under light exposure. Such studies are crucial for understanding their stability and potential applications in areas like phototherapy (S. Atta, O. Hishmat, & H. Wamhoff, 1993).
Antimicrobial Applications : Some research has explored the antimicrobial properties of derivatives of compounds like 4H-2-Acetylamido Furo[3,2-c]benzopyran-4-one. These studies contribute to the understanding of the potential use of these compounds in medical applications, especially in treating infections (V. Mulwad & A. S. Hegde, 2009).
Mécanisme D'action
Target of Action
The primary targets of 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gIt’s structurally similar compound, marmesin, has been reported to exhibit dual inhibitory activity against cox-2 and 5-lox .
Mode of Action
Marmesin, a structurally similar compound, shows affinity at the recombinant psoralen synthase, with a km of 15 ± 05 μM, exceeding the substrate affinities of other enzymes of the CYP71 subfamily involved in plant secondary metabolism .
Action Environment
Propriétés
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-15(2,17)12-6-9-11(19-12)7-10-8(14(9)18-3)4-5-13(16)20-10/h4-7,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLWLMIHAUZKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



